

Application Notes and Protocols: Trifluoromethylation of Arenes Using Bis(trifluoromethyl) Peroxide

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Compound of Interest

Compound Name: *Bis(trifluoromethyl) peroxide*

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Introduction

The trifluoromethoxy (-OCF₃) group is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of molecules.^{[1][2]} **Bis(trifluoromethyl) peroxide** (BTMP, CF₃OOCF₃) has emerged as a practical and efficient reagent for the direct C-H trifluoromethylation of arenes and heteroarenes.^[3] BTMP is a stable, easy-to-handle gas that can be prepared from inexpensive starting materials, offering high atom economy.^{[4][5]} This document provides detailed application notes and protocols for the trifluoromethylation of arenes using BTMP, covering photocatalytic, TEMPO-catalyzed, and catalyst-free methods.

Advantages of Bis(trifluoromethyl) Peroxide (BTMP)

- High Atom Economy: Delivers two -OCF₃ units per molecule.^[4]
- Stability: Remarkably stable up to 200 °C.^{[4][5]}
- Practicality: An easy-to-handle gas that can be prepared in large quantities.^{[4][5]}
- Versatility: Applicable to a wide range of arenes and heteroarenes under various reaction conditions.^{[3][6]}

Reaction Methodologies

Several methodologies have been developed for the trifluoromethoxylation of arenes using BTMP, primarily involving the generation of the trifluoromethoxy radical ($\bullet\text{OCF}_3$).

Visible-Light Photoredox Catalysis

This method utilizes a photocatalyst, such as $[\text{Ru}(\text{bpy})_3][\text{PF}_6]_2$, which, upon irradiation with visible light, activates BTMP to generate the $\bullet\text{OCF}_3$ radical.^[7] This radical then reacts with the arene in a C-H functionalization reaction.

TEMPO-Catalyzed Trifluoromethoxylation

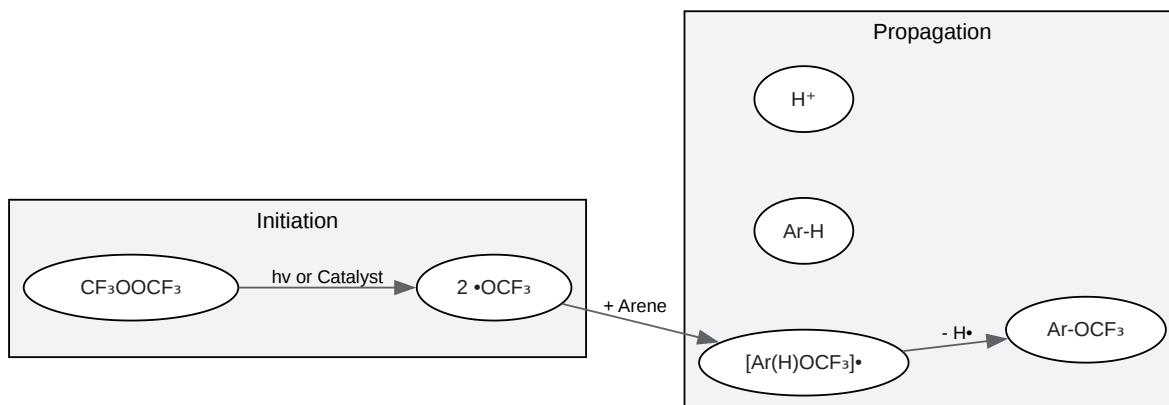
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalytic electron shuttle to promote the trifluoromethoxylation of arenes with BTMP under mild conditions.^[7] This method is particularly effective for the synthesis of valuable pyridine derivatives.^[6]

Photomediated Catalyst-Free Trifluoromethoxylation

For certain substrates, particularly those with benzylic C-H bonds, the trifluoromethoxylation reaction can proceed under UV irradiation in the absence of a catalyst.^{[4][5]} This approach offers a simplified reaction setup.

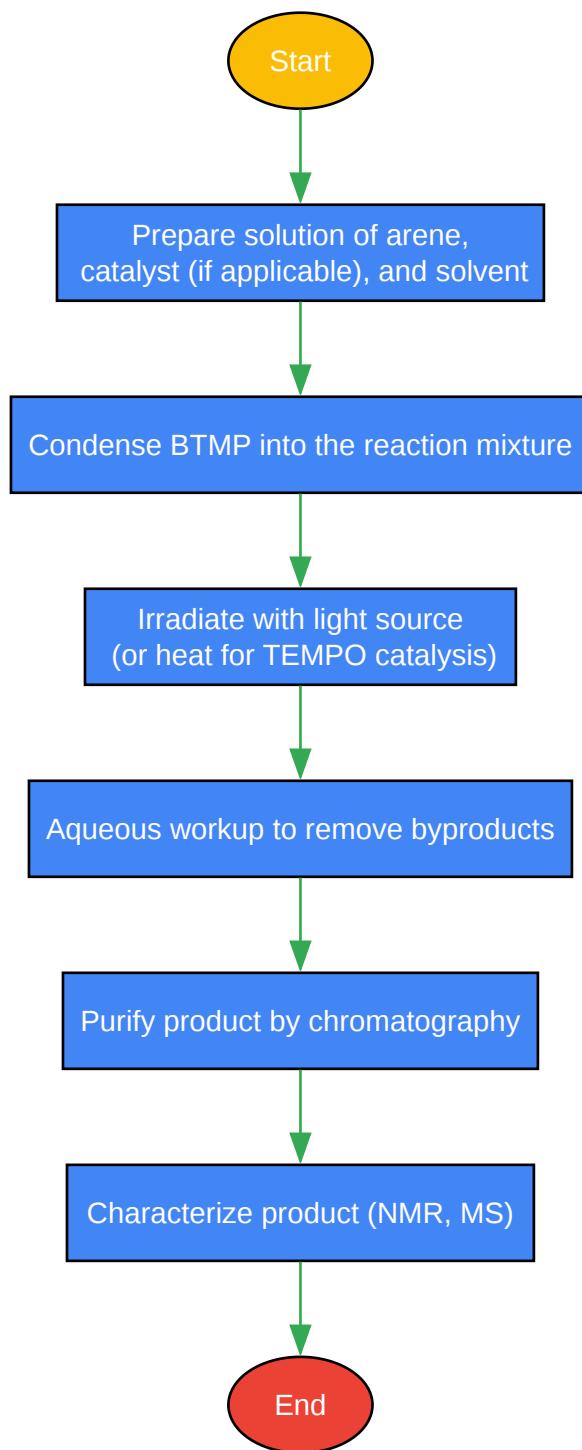
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the trifluoromethoxylation of arenes using BTMP.



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Caption: Proposed radical chain mechanism for arene trifluoromethylation.



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Caption: General experimental workflow for trifluoromethylation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the trifluoromethoxylation of various arenes using different methodologies with BTMP. Yields were determined by ^{19}F NMR spectroscopy using α,α,α -trifluorotoluene as an internal standard, with isolated yields in parentheses.[4][7]

Table 1: Visible-Light Photocatalytic C-H Trifluoromethoxylation of Arenes[4][8]

Entry	Arene	Product	Yield (%)	o:m:p Ratio
1	Benzene	(Trifluoromethoxy)benzene	48	-
2	Toluene	1-Methyl-x-(trifluoromethoxy)benzene	55	50:32:18
3	Anisole	1-Methoxy-x-(trifluoromethoxy)benzene	62	65:5:30
4	Chlorobenzene	1-Chloro-x-(trifluoromethoxy)benzene	51	45:15:40
5	Benzonitrile	x-(Trifluoromethoxy)benzonitrile	69	0:75:25
6	Methyl benzoate	Methyl x-(trifluoromethoxy)benzoate	73	0:80:20
7	Iodobenzene	1-Iodo-x-(trifluoromethoxy)benzene	4	60:25:15

Reaction Conditions: Arene (10 eq.), $[\text{Ru}(\text{bpy})_3]\text{[PF}_6\text{]}_2$ (1 mol%), BTMP (1 eq.), MeCN, blue LEDs, 16 h.

Table 2: TEMPO-Catalyzed C-H Trifluoromethoxylation of Arenes[8]

Entry	Arene	Product	Yield (%)	o:m:p Ratio
1	Benzene	(Trifluoromethoxy)benzene	70 (61)	-
2	Fluorobenzene	1-Fluoro-x-(trifluoromethoxy)benzene	65	29:8:63
3	Chlorobenzene	1-Chloro-x-(trifluoromethoxy)benzene	58	33:11:56
4	Benzonitrile	x-(Trifluoromethoxy)benzonitrile	81	0:78:22
5	Methyl benzoate	Methyl x-(trifluoromethoxy)benzoate	45	0:83:17
6	Pyridine	2-, 3-, 4-(Trifluoromethoxy)pyridine	35	45:40:15

Reaction Conditions: Arene (10 eq. or neat), TEMPO (10 mol%), BTMP (1 eq.), MeCN (optional), 80 °C, 16 h.

Table 3: Photomediated Catalyst-Free Trifluoromethoxylation of Benzylic C-H Bonds[5]

Entry	Substrate	Product	Yield (%)
1	Ethylbenzene	(1- Trifluoromethoxyethyl) benzene	55 (45)
2	Diphenylmethane	(Trifluoromethoxy)diphe nylmethane	72 (61)
3	Tetralin	1- (Trifluoromethoxy)tetr alin	68 (58)
4	Ibuprofen derivative	Ibuprofen-(OCF ₃)	58 (51)

Reaction Conditions: Substrate (1 eq.), BTMP (2 eq.), Acetone, UV irradiation (365 nm), 18 h.

Experimental Protocols

Safety Precaution: **Bis(trifluoromethyl) peroxide** is a gas and should be handled in a well-ventilated fume hood. Standard laboratory safety procedures should be followed.

Protocol 1: Visible-Light Photocatalytic Trifluoromethoxylation of Benzene

Materials:

- Benzene (10 mmol, 0.78 g)
- [Ru(bpy)₃][PF₆]₂ (0.01 mmol, 8.6 mg)
- Acetonitrile (MeCN, 10 mL)
- **Bis(trifluoromethyl) peroxide** (BTMP, 1 mmol)
- Schlenk tube or other suitable reaction vessel
- Blue LED light source

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add benzene (10 mmol) and $[\text{Ru}(\text{bpy})_3]\text{[PF}_6\text{]}_2$ (0.01 mmol).
- Add acetonitrile (10 mL) to dissolve the solids.
- Degas the solution by three freeze-pump-thaw cycles.
- Condense BTMP (1 mmol) into the reaction vessel at -196 °C (liquid nitrogen).
- Seal the vessel and allow it to warm to room temperature.
- Place the reaction vessel approximately 5 cm from a blue LED light source and stir for 16 hours.
- After the reaction is complete, carefully vent the vessel in a fume hood.
- The reaction mixture can be analyzed directly by ^{19}F NMR using an internal standard.
- For isolation, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TEMPO-Catalyzed Trifluoromethoxylation of Benzonitrile

Materials:

- Benzonitrile (10 mmol, 1.03 g)
- TEMPO (0.1 mmol, 15.6 mg)
- **Bis(trifluoromethyl) peroxide** (BTMP, 1 mmol)
- Sealed tube

Procedure:

- To a sealed tube equipped with a magnetic stir bar, add benzonitrile (10 mmol) and TEMPO (0.1 mmol).
- Cool the tube to -196 °C (liquid nitrogen) and condense in BTMP (1 mmol).
- Seal the tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 16 hours.
- After cooling to room temperature, carefully open the tube in a fume hood.
- The reaction mixture can be analyzed directly by ^{19}F NMR.
- For isolation, the crude product can be purified directly by flash column chromatography on silica gel.

Protocol 3: Photomediated Catalyst-Free Trifluoromethylation of Ethylbenzene

Materials:

- Ethylbenzene (1 mmol, 106 mg)
- Acetone (5 mL)
- **Bis(trifluoromethyl) peroxide** (BTMP, 2 mmol)
- Quartz reaction vessel
- UV lamp (365 nm)

Procedure:

- To a quartz reaction vessel equipped with a magnetic stir bar, add ethylbenzene (1 mmol) and acetone (5 mL).

- Cool the vessel to -196 °C (liquid nitrogen) and condense in BTMP (2 mmol).
- Seal the vessel and allow it to warm to room temperature.
- Irradiate the stirred solution with a UV lamp (365 nm) for 18 hours.
- After the reaction, carefully vent the vessel in a fume hood.
- The yield can be determined by ^{19}F NMR using an internal standard.
- To isolate the product, remove the solvent under reduced pressure and purify the residue by flash column chromatography.

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